(R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Description

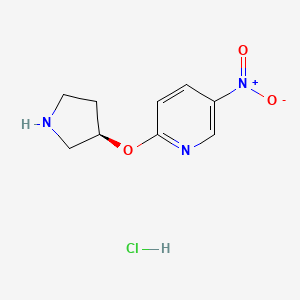

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-nitro-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3.ClH/c13-12(14)7-1-2-9(11-5-7)15-8-3-4-10-6-8;/h1-2,5,8,10H,3-4,6H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGNTUFZBQMBFZ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

Attachment to Pyridine: The pyrrolidine ring is then attached to the pyridine ring via an ether linkage. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the pyrrolidine reacts with a halogenated pyridine derivative.

Nitration: The nitro group is introduced to the pyridine ring through nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of pyrrolidinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyrrolidinones and other oxidized derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

(R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride has been studied for its potential as a selective antagonist for serotonin receptors, particularly the 5-HT6 receptor. Research indicates that compounds targeting this receptor can influence neurotransmitter release and may have implications for treating neuropsychiatric disorders such as schizophrenia and depression .

Anticonvulsant Activity

Studies have shown that compounds similar to this compound exhibit anticonvulsant properties. For instance, a related compound demonstrated significant increases in seizure thresholds in animal models, suggesting that this class of compounds could be beneficial in epilepsy treatment .

Cancer Research

The compound is also being explored for its anticancer properties. Preliminary studies indicate that it may inhibit tumor growth by affecting specific signaling pathways involved in cell proliferation and survival. This potential makes it a candidate for further investigation in oncology .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of this compound has revealed important insights into how modifications to its structure can enhance its bioactivity and selectivity towards various biological targets. These studies are crucial for the development of more effective therapeutic agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states that are useful in studying disease mechanisms or developing therapeutic strategies .

Cell Signaling Studies

Investigations into how this compound interacts with cellular signaling pathways provide valuable information about its mechanism of action. Understanding these interactions can help elucidate its role in various physiological processes and disease states .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Neuropharmacology | Antagonism of 5-HT6 receptors leads to altered neurotransmitter release | Potential treatment for depression and schizophrenia |

| Anticonvulsant Activity | Increased seizure threshold in animal models | Possible new treatment avenue for epilepsy |

| Cancer Research | Inhibition of tumor growth through specific signaling pathways | Development of novel anticancer therapies |

Mechanism of Action

The mechanism of action of ®-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can engage in hydrogen bonding and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

The S-enantiomer (CAS: 1286208-57-8) shares the same molecular formula but differs in stereochemistry at the pyrrolidine-3-yloxy group. Enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems. For example, one enantiomer may bind more effectively to a target receptor, while the other could be inactive or even toxic.

Table 1: Enantiomeric Comparison

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Configuration | R | S |

| CAS Number | Not provided | 1286208-57-8 |

| Commercial Status | Inquiry-based pricing | Not listed in CymitQuimica |

Thioether vs. Ether Linkages

Replacing the ether oxygen with sulfur yields thioether analogues, such as 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride and (R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride. For instance, replacing oxygen (16 g/mol) with sulfur (32 g/mol) increases molecular weight by ~16 g/mol (e.g., C₉H₁₂ClN₃O₂S vs. C₉H₁₂ClN₃O₃) .

Table 2: Ether vs. Thioether Analogues

| Compound Name | Linkage Type | Molecular Formula | Key Structural Feature |

|---|---|---|---|

| (R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | Ether (O) | C₉H₁₂ClN₃O₃ | 5-Nitro, pyrrolidine ether |

| 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride | Thioether (S) | C₁₀H₁₃ClN₃O₂S | 5-Nitro, piperidine thioether |

| (R)-3-Nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride | Thioether (S) | C₉H₁₂ClN₃O₂S | 3-Nitro, pyrrolidine thioether |

Heterocyclic Ring Variations

Pyrrolidine vs. Piperidine

The substitution of pyrrolidine (5-membered) with piperidine (6-membered) alters conformational flexibility. Piperidine’s larger ring may adopt chair conformations, influencing binding to biological targets. For example, 5-Nitro-2-(piperidin-4-ylthio)pyridine hydrochloride (piperidine) could exhibit distinct pharmacokinetics compared to pyrrolidine-based analogues .

Nitro Group Positional Isomerism

The nitro group’s position (3- vs. 5-) affects electronic distribution.

Commercial Availability and Pricing

Simpler compounds like 4-Butylpyridine (C₉H₁₃N) are commercially available at listed prices (e.g., 1g: €331.00), reflecting straightforward synthesis. In contrast, the target compound and its analogues (e.g., thioether derivatives) require pricing inquiries, suggesting specialized synthesis or niche applications .

Table 3: Commercial Comparison

Key Findings and Implications

Stereochemistry Matters : The R- and S-enantiomers may differ in biological activity, though empirical data are lacking in the provided evidence .

Thioethers vs. Ethers : Thioether analogues offer increased lipophilicity but reduced polarity, impacting solubility and bioavailability .

Heterocycle Size : Piperidine’s conformational flexibility vs. pyrrolidine’s rigidity could influence target binding .

Commercial Accessibility : Specialized compounds like the target require custom synthesis, whereas simpler pyridines (e.g., 4-Butylpyridine) are more accessible .

Biological Activity

(R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, with the CAS number 1286209-00-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and linked to a pyrrolidine moiety through an ether bond. Its structure can be represented as:

The biological activity of this compound is attributed to several mechanisms, including:

- Enzyme Inhibition : Interaction with specific enzymes may lead to modulation of metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling.

- Redox Activity : The nitro group can participate in redox reactions, potentially affecting oxidative stress responses in cells.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, particularly Gram-positive bacteria.

- Cytotoxicity : Evaluations have shown that the compound has low cytotoxicity in vitro, making it a candidate for therapeutic development.

- Neuroprotective Effects : Investigations into its effects on neuronal cells indicate potential neuroprotective properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated that derivatives of nitro-containing compounds exhibited significant antimicrobial activity against ESKAPE pathogens. The results indicated that this compound could serve as a lead compound for developing new antibiotics .

Study 2: Neuroprotective Properties

In a neurobiology context, research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

Study 3: Cytotoxicity Assessment

A cytotoxicity assay revealed that this compound exhibited low cytotoxic effects on human cell lines, suggesting its potential for further development in therapeutic applications without significant adverse effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Pyrrolidin-2-one | Pyrrolidin-2-one | Moderate | Lacks nitro group |

| Pyrrolidin-3-yl derivatives | Varies | Variable | Different substituents on pyridine |

This table highlights that the presence of both the nitro group and the pyrrolidine-pyridine ether linkage in this compound contributes to its distinct biological profile compared to other compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, and how is its purity validated?

- Synthesis : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting a halogenated pyridine precursor (e.g., 5-nitro-2-chloropyridine) with (R)-pyrrolidin-3-ol under basic conditions. Reaction parameters like temperature (60–80°C), solvent (e.g., DMF or acetonitrile), and reaction time (12–24 hours) are critical for optimizing yield .

- Purity Validation : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the pyrrolidine oxygen linker (δ 3.5–4.5 ppm) and nitro group (δ 8.2–8.5 ppm) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or aerosols .

- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers initially assess the biological activity of this compound?

- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 100 µM. Measure IC₅₀ values using fluorometric or colorimetric readouts .

- Cytotoxicity Testing : Employ cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) to evaluate preliminary toxicity profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the enantiomeric purity of the (R)-enantiomer during synthesis?

- Chiral Catalysts : Use palladium-based catalysts with chiral ligands (e.g., BINAP) to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve reaction kinetics, while lower temperatures (0–25°C) reduce racemization risks .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

- Impurity Profiling : Conduct LC-MS to identify byproducts (e.g., dehalogenated intermediates or oxidation byproducts). Adjust reaction stoichiometry or purification steps (e.g., column chromatography with gradient elution) .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational changes or rotamers that may cause peak splitting .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC; common degradation products include nitro-reduced amines (detectable via LC-MS/MS) .

- Light Sensitivity : Protect from UV light using amber glass vials. Photo-degradation produces hydroxylamine derivatives, confirmed by FTIR (N-O stretch at 1250 cm⁻¹) .

Q. What mechanistic insights explain its interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to kinase ATP pockets. The pyrrolidine oxygen acts as a hydrogen bond acceptor, while the nitro group stabilizes hydrophobic interactions .

- Kinetic Studies : Perform time-resolved fluorescence to measure binding kinetics (kₒₙ/kₒff). For example, nitro-group modifications alter residence time on COX-2 by 3-fold .

Q. How does structural modification of the pyrrolidine or nitro groups affect bioactivity?

- SAR Studies : Replace the nitro group with cyano or trifluoromethyl groups to evaluate potency changes. Nitro derivatives show 10× higher kinase inhibition due to electron-withdrawing effects .

- Ring Modifications : Substitute pyrrolidine with piperidine; reduced activity suggests the smaller ring size is critical for target fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.